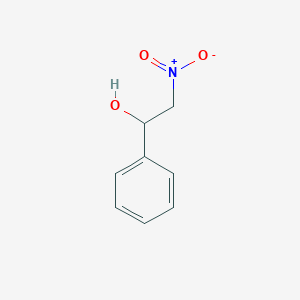

2-Nitro-1-phenylethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-1-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c10-8(6-9(11)12)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUEWIQNQPBSCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280623 | |

| Record name | 2-nitro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15990-45-1 | |

| Record name | α-(Nitromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15990-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 17692 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015990451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15990-45-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23616 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 15990-45-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-nitro-1-phenylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Nitro 1 Phenylethanol

Henry (Nitroaldol) Reaction: Fundamental Principles

The Henry reaction is a base-catalyzed addition of a nitroalkane to a carbonyl compound. wikipedia.orgbuchler-gmbh.comorganic-chemistry.org Discovered by Louis Henry in 1895, this reaction is analogous to the aldol (B89426) reaction and proceeds through the formation of a nitronate anion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. wikipedia.orgchemistry-reaction.com The resulting β-nitro alkoxide is subsequently protonated to yield the final β-nitro alcohol product. chemistry-reaction.com All steps in the Henry reaction are reversible. wikipedia.org The products of the Henry reaction are synthetically useful as they can be converted into other important functional groups, such as nitroalkenes, α-nitro ketones, and β-amino alcohols. wikipedia.orgresearchgate.net

Reaction Kinetics and Mechanistic Studies of Henry Reaction Leading to 2-Nitro-1-phenylethanol

The stereochemical outcome of the Henry reaction is influenced by the transition state geometry, which aims to minimize dipole moments by positioning the nitro group and carbonyl oxygen in an anti-conformation. wikipedia.org Steric hindrance between the substituents on the reactants also plays a crucial role in determining the final stereochemistry. wikipedia.org

Theoretical and mechanistic studies have provided insights into the transition state of the Henry reaction. For organocatalyzed versions of the reaction, it is proposed that the catalyst can activate both the aldehyde and the nitroalkane. For instance, in reactions catalyzed by certain chiral organocatalysts in water, the aldehyde is activated via double hydrogen-bonding, while the nitromethane (B149229) is activated by a base like triethylamine. researchgate.net The reactants are believed to adopt a staggered orientation in the transition state to minimize steric and electronic repulsions, which influences the reaction rate and the stereochemical outcome. researchgate.net

Noncovalent interactions are fundamental to the mechanism and stereoselectivity of the Henry reaction, particularly in organocatalyzed systems. rsc.orgmdpi.com Hydrogen bonding is a key interaction, where a bifunctional catalyst, such as one based on thiourea (B124793) and a cinchona alkaloid, can activate both the electrophile (aldehyde) and the nucleophile (nitronate). rsc.orgmdpi.com For example, the thiourea moiety can form hydrogen bonds with the nitro group of the nitronate, while the tertiary amine of the cinchona alkaloid deprotonates the nitromethane. rsc.org In some cases, π-π stacking interactions between the aromatic rings of the catalyst and the aldehyde can provide additional stability to the transition state, leading to higher stereoselectivity. researchgate.net

Enzymatic and Biocatalytic Synthesis

Enzymatic methods offer a green and highly stereoselective alternative for the synthesis of this compound. Hydroxynitrile lyases (HNLs), in particular, have demonstrated the ability to catalyze this reaction. rsc.org

Hydroxynitrile lyases, which naturally catalyze the cleavage of cyanohydrins, can also facilitate the asymmetric synthesis of β-nitro alcohols through a promiscuous Henry reaction. mdpi.comebi.ac.uk This capability is attributed to the similarity in the pKa values of hydrogen cyanide and nitromethane. mdpi.com

The hydroxynitrile lyase from the rubber tree, Hevea brasiliensis (HbHNL), was the first enzyme reported to catalyze an asymmetric Henry reaction. rsc.org This S-selective HNL facilitates the reaction between benzaldehyde (B42025) and nitromethane to produce (S)-2-nitro-1-phenylethanol. rsc.orgresearchgate.net Mechanistic studies, supported by molecular docking simulations, suggest that the (S)-enantiomer binds more favorably to the enzyme's active site than the (R)-enantiomer. rsc.org In the complex with the (S)-product, the hydroxyl group forms hydrogen bonds with Ser80 and Thr11, and the nitro group interacts with Lys236, preserving key polar interactions. rsc.org The phenyl ring of the substrate binds in a hydrophobic pocket. rsc.org For instance, the reaction of nitromethane and benzaldehyde in the presence of HbHNL can yield (S)-2-nitro-1-phenylethanol with 92% enantiomeric excess (ee) and a 63% yield after 48 hours. rsc.org

For the synthesis of the (R)-enantiomer, a triple variant of the hydroxynitrile lyase from Granulicella tundricola (GtHNL-3V) has been effectively utilized. mdpi.com This enzyme catalyzes the synthesis of (R)-β-nitro alcohols. mdpi.commdpi.com When immobilized on Celite R-633, GtHNL-3V can be used in either batch or continuous flow systems. mdpi.com In a batch system, using nitromethane as the nucleophile, an 82% yield of (R)-2-nitro-1-phenylethanol with an excellent enantioselectivity of over 99% was achieved after 24 hours. mdpi.commdpi.com The immobilized enzyme demonstrated good reusability, maintaining excellent enantioselectivity over eight cycles, although a significant decrease in yield was observed after five cycles. mdpi.commdpi.com

A comparison of batch and continuous flow systems for this enzymatic synthesis revealed that the batch system was superior in terms of yield and productivity for producing (R)-2-nitro-1-phenylethanol. mdpi.com The space-time-yield for the batch system was significantly higher than that of the flow system under the tested conditions. mdpi.com

Table 1: Comparison of Batch vs. Flow Systems for (R)-2-Nitro-1-phenylethanol Synthesis using GtHNL-3V

| System Type | Yield | Enantioselectivity (ee) | Reaction Time | Space-Time-Yield (STY/mgenzyme) |

|---|---|---|---|---|

| Batch | 82% mdpi.commdpi.com | >99% mdpi.commdpi.com | 24 hours mdpi.commdpi.com | 0.10 g L-1 h-1 mgenzyme-1mdpi.com |

| Flow (0.1 mL min-1) | 15% (initial), decreasing to 4% after 4 hours mdpi.com | Not specified | Continuous mdpi.com | 0.02 g L-1 h-1 mgenzyme-1mdpi.com |

| Flow (0.01 mL min-1) | ~4% (over 15 hours) mdpi.com | Not specified | Continuous mdpi.com | 0.003 g L-1 h-1 mgenzyme-1mdpi.com |

Hydroxynitrile Lyases (HNLs) Catalysis

Arabidopsis thaliana HNL (AtHNL) in Retro-Henry Reactions for (S)-2-Nitro-1-phenylethanol

The enzyme Hydroxynitrile lyase from Arabidopsis thaliana (AtHNL) has demonstrated notable efficacy in catalyzing the retro-Henry (nitroaldol) reaction. researchgate.netresearchgate.net This enzymatic process is employed for the kinetic resolution of racemic this compound (NPE), selectively cleaving the C-C bond of the (R)-enantiomer. The cleavage results in benzaldehyde and nitromethane, leaving the desired (S)-2-Nitro-1-phenylethanol unreacted and in high enantiomeric excess. researchgate.net This R-selective HNL provides an efficient route for producing a variety of (S)-β-nitro alcohols. researchgate.net Studies have shown that this method can yield (S)-NPE with up to 99% enantiomeric excess (ee) at a 47% conversion rate, establishing it as one of the fastest HNL-catalyzed routes for this transformation. researchgate.net

Optimization of Reaction Conditions (e.g., pH, co-solvents)

The efficiency of the AtHNL-catalyzed retro-Henry reaction is highly dependent on the reaction environment. Key parameters such as pH and the presence of co-solvents have been optimized to enhance both conversion and enantioselectivity. A significant finding is the enhanced stability and activity of immobilized AtHNL at lower pH values, where the free enzyme would typically be inactive. proquest.combiocrick.com For instance, at a pH of 5.0, the reaction to produce (S)-NPE achieved a 97% ee with a 42% conversion. Even at a more acidic pH of 4.5, the system remained effective, yielding 62% ee and 41% conversion. proquest.combiocrick.com This tolerance to lower pH is crucial as it suppresses non-enzymatic side reactions.

The choice of organic co-solvents also plays a role in the reaction's outcome. While detailed studies on various solvents for this specific reaction are ongoing, the use of biphasic systems is a common strategy in HNL-catalyzed reactions to manage substrate and product solubility and to minimize enzyme inhibition. mdpi.com

Kinetic Resolution of Racemic this compound

Kinetic resolution is a primary strategy for obtaining enantiopure this compound from its racemic mixture. wikipedia.org This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, allowing for the separation of the faster-reacting enantiomer from the slower-reacting one. wikipedia.org

Enzyme-Mediated Stereoselective C-C Bond Cleavage

As previously discussed, the stereoselective C-C bond cleavage via a retro-Henry reaction is a powerful method for the kinetic resolution of racemic NPE. The R-selective HNL from Arabidopsis thaliana (AtHNL) preferentially catalyzes the decomposition of (R)-2-nitro-1-phenylethanol into benzaldehyde and nitromethane. researchgate.net This leaves the (S)-enantiomer largely unreacted, resulting in a product with high enantiopurity. researchgate.net Optimization of this process has led to the production of (S)-NPE with up to 99% ee at 47% conversion. researchgate.net This enzymatic approach is valued for its high selectivity and operation under mild reaction conditions. researchgate.net

Lipase-Catalyzed Transesterification (e.g., Burkholderia cepacia Lipase)

An alternative and highly effective method for the kinetic resolution of racemic this compound is through lipase-catalyzed enantioselective acylation. nih.gov The lipase (B570770) from Burkholderia cepacia (formerly Pseudomonas cepacia) is particularly well-suited for this transesterification reaction. nih.govnih.gov In this process, one enantiomer of the racemic alcohol is selectively acylated by an acyl donor, such as vinyl acetate, allowing for the separation of the resulting ester from the unreacted alcohol. mdpi.com

This method has demonstrated excellent results, achieving high enantiomeric excesses (>99% ee) for both the remaining substrate (the unreacted alcohol) and the acetylated product. nih.gov The reaction is characterized by an outstanding enantioselectivity factor (E value), often exceeding 200, which indicates a very high degree of differentiation between the two enantiomers. nih.gov The versatility of Burkholderia cepacia lipase, including its tolerance to various organic solvents and thermal stability, makes it a robust catalyst for synthesizing a range of enantiopure 2-nitroalcohols. nih.govnih.gov

Table 1: Comparison of Enzymatic Kinetic Resolution Methods for this compound

| Method | Enzyme | Principle | Product | Max. Enantiomeric Excess (ee) | Conversion | Reference |

|---|---|---|---|---|---|---|

| Retro-Henry Reaction | Arabidopsis thaliana HNL (AtHNL) | Stereoselective C-C bond cleavage of (R)-NPE | (S)-NPE | 99% | 47% | researchgate.net |

| Transesterification | Burkholderia cepacia Lipase | Enantioselective acylation | (R)-NPE Acetate and (S)-NPE | >99% | ~50% | nih.gov |

Tandem Reactions Involving this compound Formation

Tandem reactions, or cascade reactions, involve the sequential transformation of a substrate through multiple reaction steps in a single pot, which enhances efficiency by reducing the need for intermediate purification steps. The Henry reaction, which forms the C-C bond in this compound from benzaldehyde and nitromethane, can serve as the initial step in such a sequence. almacgroup.comresearchgate.net

Henry/Ritter Reaction Sequences

A notable and atom-economical approach to synthesizing derivatives of this compound is through a one-pot, tandem sequence combining the Henry reaction and the Ritter reaction. rsc.orgrsc.org This methodology facilitates the synthesis of N-(β-nitro)amides from readily available starting materials: aldehydes, nitroalkanes, and nitriles. rsc.org

The sequence commences with the Henry (nitroaldol) reaction, where an aldehyde (e.g., benzaldehyde) reacts with a nitroalkane (e.g., nitromethane) in the presence of a base catalyst to form the β-nitro alcohol, this compound, in situ. rsc.orgwikipedia.org The base deprotonates the nitroalkane to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation yields the β-nitro alcohol. wikipedia.org

Following the formation of this compound, the reaction medium is acidified, typically with a strong acid like trifluoromethanesulfonic acid (TfOH), to initiate the Ritter reaction. rsc.org The acid catalyzes the dehydration of the alcohol, generating a stable benzylic carbocation. This carbocation is then attacked by the nitrogen atom of a nitrile solvent or co-reagent, forming a nitrilium ion intermediate. organic-chemistry.org Subsequent hydrolysis of the nitrilium ion upon aqueous work-up yields the final N-(β-nitro)amide product. organic-chemistry.org

| Aldehyde | Nitroalkane | Nitrile | Product (N-(β-nitro)amide) | Overall Yield (%) |

|---|---|---|---|---|

| Benzaldehyde | Nitromethane | Acetonitrile | N-(1-phenyl-2-nitroethyl)acetamide | 81 |

| 4-Chlorobenzaldehyde | Nitromethane | Acetonitrile | N-(1-(4-chlorophenyl)-2-nitroethyl)acetamide | 83 |

| 4-Methoxybenzaldehyde | Nitromethane | Acetonitrile | N-(1-(4-methoxyphenyl)-2-nitroethyl)acetamide | 82 |

| Benzaldehyde | Nitroethane | Acetonitrile | N-(1-phenyl-2-nitropropyl)acetamide | 75 |

| Benzaldehyde | Nitromethane | Benzonitrile | N-(1-phenyl-2-nitroethyl)benzamide | 78 |

Derivatization and Transformation Pathways

The bifunctional nature of this compound, containing both a hydroxyl and a nitro group, allows for a wide range of chemical transformations, making it a valuable synthetic intermediate. wikipedia.org

Reduction of Nitro Group to Amino Group (e.g., 2-Amino-1-phenylethanol)

The nitro group of this compound can be readily reduced to a primary amine, yielding the corresponding β-amino alcohol, 2-Amino-1-phenylethanol. wikipedia.orgalmacgroup.com This transformation is a key step in the synthesis of many pharmaceutically important compounds. The reduction can be achieved using various reducing agents, with catalytic hydrogenation being a common method. For instance, using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere effectively converts the nitro group to an amino group.

Oxidation of Hydroxyl Group

The secondary alcohol functionality of this compound can be oxidized to a ketone, a reaction that yields an α-nitro ketone. wikipedia.orgnih.gov Various oxidizing agents can be employed for this purpose. A classic method involves the use of chromate-based reagents, such as potassium dichromate or chromium(VI) oxide, under acidic conditions. nih.govresearchgate.net These methods have been shown to be effective for the oxidation of a range of α-nitro alcohols to their corresponding α-nitro ketones. nih.gov

Substitution Reactions of Hydroxyl Group

The hydroxyl group of this compound can undergo substitution reactions. Under acidic conditions, as seen in the Ritter reaction, the hydroxyl group is protonated, forming a good leaving group (water). organic-chemistry.org This facilitates the formation of a carbocation that can be trapped by a nucleophile. Other substitution pathways, such as radical-nucleophilic substitution (SRN1) reactions, have been studied for related aliphatic α-substituted nitro compounds, indicating the potential for diverse reactivity at the carbon bearing the nitro group. researchgate.net

Dehydration to Nitroalkenes

Elimination of water from this compound leads to the formation of a conjugated nitroalkene, specifically β-nitrostyrene. wikipedia.orgalmacgroup.com This dehydration reaction is a common subsequent step after the Henry reaction and can be promoted by heat or acidic/basic conditions. wikipedia.org The synthesis of β-nitrostyrene from benzaldehyde and nitromethane often proceeds through the this compound intermediate, which is then dehydrated. orgsyn.org β-Nitrostyrene itself is a valuable synthetic intermediate, serving as a Michael acceptor for various nucleophiles. nih.gov

Retro-Henry Reaction

All steps of the Henry reaction are reversible. wikipedia.org The reverse reaction, known as the retro-Henry or retro-nitroaldol reaction, involves the cleavage of the carbon-carbon bond formed in the initial condensation. wikipedia.org This process can be a challenge in synthesis, potentially reducing the yield of the desired β-nitro alcohol. However, the retro-Henry reaction can also be exploited. For example, hydroxynitrile lyase from Hevea brasiliensis has been shown to catalyze the retro-Henry cleavage of this compound back to benzaldehyde and nitromethane. almacgroup.com

| Reaction Type | Functional Group Transformed | Typical Reagents/Conditions | Product Class | Specific Product Example |

|---|---|---|---|---|

| Reduction | Nitro Group | H₂, Pd/C | β-Amino alcohol | 2-Amino-1-phenylethanol |

| Oxidation | Hydroxyl Group | K₂Cr₂O₇, H₂SO₄ | α-Nitro ketone | 2-Nitro-1-phenylethanone |

| Substitution | Hydroxyl Group | Strong Acid (e.g., TfOH), Nitrile | N-Alkyl Amide | N-(1-phenyl-2-nitroethyl)amide |

| Dehydration | Hydroxyl Group & α-Hydrogen | Acid or Base, Heat | Nitroalkene | β-Nitrostyrene |

| Retro-Henry | C-C Bond Cleavage | Base, Heat, or Enzyme | Aldehyde & Nitroalkane | Benzaldehyde & Nitromethane |

Mechanism of C-C Bond Cleavage

The carbon-carbon bond cleavage in this compound, a β-nitro alcohol, is a critical step in the retro-Henry reaction. This process is facilitated by the presence of a base. Experimental studies suggest that the reaction mechanism involves the in-situ generation of a basic species which catalyzes the cleavage.

In the context of aqueous sodium borohydride (B1222165), the borohydride ion reacts with water to form sodium metaborate (B1245444) and generates a basic environment. This "in-situ generated base" is believed to be the catalyst for the retro-Henry reaction. researchgate.net The base abstracts the acidic proton from the hydroxyl group of the this compound, forming an alkoxide. This is followed by the cleavage of the C-C bond, leading to the formation of benzaldehyde and nitromethane anion.

Furthermore, it has been proposed that the borane, formed during the reaction, coordinates with the 2-nitroalcohol. This coordination weakens the C-C bond, thereby facilitating its cleavage and driving the retro-Henry reaction to completion. researchgate.net Evidence from experiments conducted in deuterium (B1214612) oxide (D₂O) supports this mechanistic pathway, where the formation of deuterated products was observed. researchgate.net

Aqueous Sodium Borohydride Mediated Retro-Henry Reduction

A sequential retro-Henry reaction followed by reduction using aqueous sodium borohydride provides an efficient method for the conversion of 2-nitroalcohols to their corresponding alcohols. researchgate.net This one-pot reaction proceeds at room temperature and offers high yields in a short reaction time.

The process begins with the base-catalyzed retro-Henry reaction of this compound, leading to the cleavage of the C-C bond to yield benzaldehyde and nitromethane. Subsequently, the sodium borohydride present in the aqueous solution reduces the newly formed benzaldehyde to benzyl (B1604629) alcohol. researchgate.net This method demonstrates a broad substrate scope and is noted for its efficiency. researchgate.net

The utility of this reaction has been demonstrated for a variety of 2-nitroalcohols, consistently producing the corresponding alcohols in good to excellent yields. The reaction conditions are mild, and the procedure is straightforward.

Table 1: Reaction of 2-Nitroalcohols with Aqueous Sodium Borohydride

| Entry | Substrate (2-Nitroalcohol) | Product (Alcohol) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | This compound | Benzyl alcohol | 5 | 98 |

| 2 | 1-(4-Chlorophenyl)-2-nitroethanol | (4-Chlorophenyl)methanol | 10 | 99 |

| 3 | 1-(4-Methoxyphenyl)-2-nitroethanol | (4-Methoxyphenyl)methanol | 10 | 96 |

| 4 | 1-(4-Nitrophenyl)-2-nitroethanol | (4-Nitrophenyl)methanol | 20 | 90 |

| 5 | 1-Phenyl-2-nitropropan-1-ol | 1-Phenylethanol | 5 | 98 |

| 6 | 2-Nitro-1-(p-tolyl)ethanol | (p-Tolyl)methanol | 10 | 97 |

Source: Shrinidhi, 2015 researchgate.net

Spectroscopic and Computational Characterization of 2 Nitro 1 Phenylethanol

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively, within 2-Nitro-1-phenylethanol.

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) displays characteristic signals that correspond to the different types of protons in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.21-7.46 ppm. rsc.orgrsc.org The proton attached to the carbon bearing the hydroxyl group (the benzylic proton) resonates as a doublet or multiplet around δ 5.42 ppm. rsc.org The two protons on the carbon adjacent to the nitro group (the methylene (B1212753) protons) appear as a multiplet between δ 4.43 and 4.63 ppm. rsc.org A broad singlet, often observed around δ 2.88-2.91 ppm, is attributed to the hydroxyl proton. rsc.orgrsc.org

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Phenyl-H | 7.21-7.46 | Multiplet | - | rsc.orgrsc.org |

| CH(OH) | 5.30-5.42 | Doublet of Doublets / Multiplet | ~4 | rsc.orgrsc.org |

| CH₂NO₂ | 4.42-4.63 | Multiplet | - | rsc.orgrsc.org |

| OH | ~2.88-2.91 | Broad Singlet | - | rsc.orgrsc.org |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. In CDCl₃, the carbon attached to the hydroxyl group (C-1) shows a signal around δ 70.6 ppm. rsc.org The carbon bonded to the nitro group (C-2) resonates further downfield at approximately δ 81.1 ppm. rsc.org The aromatic carbons of the phenyl ring exhibit signals in the typical region for substituted benzenes, with the ipso-carbon (the carbon attached to the ethanol (B145695) chain) appearing around δ 138.5 ppm, and the other aromatic carbons resonating at approximately δ 126.7, 128.9, and 129.0 ppm. rsc.org

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

| C-1 (CHOH) | 70.6 | rsc.org |

| C-2 (CH₂NO₂) | 81.1 | rsc.org |

| Phenyl C (ipso) | 138.5 | rsc.org |

| Phenyl C | 129.0 | rsc.org |

| Phenyl C | 128.9 | rsc.org |

| Phenyl C | 126.7 | rsc.org |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the hydroxyl and nitro groups.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

| Hydroxyl (-OH) | O-H Stretch | 3401-3535 | rsc.orgrsc.org |

| Nitro (-NO₂) | Asymmetric Stretch | ~1554 | rsc.org |

| Nitro (-NO₂) | Symmetric Stretch | 1379-1382 | rsc.orgrsc.org |

| Aromatic C-H | C-H Stretch | ~3032 | rsc.org |

| Aliphatic C-H | C-H Stretch | ~2920 | rsc.org |

| C-O | C-O Stretch | ~1066 | rsc.org |

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation and quantification of enantiomers, thereby determining the enantiomeric excess (ee) of a chiral compound like this compound. rsc.orgwiley-vch.de Chiral stationary phases are employed in the HPLC column to differentiate between the (R) and (S) enantiomers.

For this compound, a common method involves using a chiral column, such as a Chiralcel OD or AD, with a mobile phase typically consisting of a mixture of hexane (B92381) and isopropanol. rsc.orgwiley-vch.de The two enantiomers interact differently with the chiral stationary phase, leading to different retention times (tᵣ). By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated. For instance, in one reported method, the (S)-enantiomer was the major enantiomer with a retention time of 12.8 minutes, while the (R)-enantiomer was the minor one with a retention time of 18.2 minutes. rsc.org The absolute stereochemistry is often assigned by comparing the retention times with those of authentic, enantiomerically pure standards. rsc.org

Table 4: Example of HPLC Conditions for Enantiomeric Excess Determination of this compound

| Parameter | Condition | Reference |

| HPLC Column | Chiralcel OD | rsc.org |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) | rsc.org |

| Flow Rate | 0.6 mL/min | rsc.org |

| Detection | UV at 215 nm | rsc.org |

| Retention Time (minor enantiomer) | 12.12 min | rsc.org |

| Retention Time (major enantiomer) | 13.17 min | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides valuable information about its molecular weight and fragmentation patterns. In electron ionization mass spectrometry (EI-MS), the molecule can exhibit a molecular ion peak [M]+. wiley-vch.de For instance, the gas chromatography-mass spectrometry (GC-MS) data available on PubChem shows the mass spectrum of this compound. nih.gov The fragmentation of alcohols often involves the cleavage of the carbon-carbon bond adjacent to the oxygen atom and potential loss of a water molecule. libretexts.org For aromatic alcohols like 1-phenylethanol, a related compound, the mass spectrum shows a molecular ion at m/z 122 and a significant fragment at m/z 107, which is attributed to an oxygen-containing tropylium (B1234903) cation. researchgate.net While specific fragmentation data for this compound is not detailed in the provided results, general principles of mass spectrometry suggest that it would undergo fragmentation influenced by both the hydroxyl and nitro functional groups. libretexts.org

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the structural and electronic properties of this compound and related molecules.

Density Functional Theory (DFT) Calculations

DFT calculations offer a theoretical lens to examine various aspects of molecular systems.

Conformational analysis of molecules like 1-nitro-2-phenylethane, a structural isomer of the target compound, has been performed using DFT at the B3LYP/6-31G* level. researchgate.net These studies reveal multiple conformers corresponding to energy minima, with stereoelectronic repulsions governing the conformational preferences and determining the most stable conformer. researchgate.net For the related compound 1-phenylethanol, computational analysis of its conformational energy landscape has been used to understand its structure. biocrick.com Such studies on this compound would similarly map out its potential energy surface, identifying stable conformations and the energy barriers between them.

DFT calculations are crucial for investigating reaction mechanisms. For example, the Henry reaction, which is used to synthesize this compound, has been studied computationally. rsc.orgresearchgate.net These studies help in understanding the transition states and the stereoselectivity of the reaction. rsc.org For instance, in the guanidine-thiourea catalyzed Henry reaction, the transition state involves hydrogen-bonding interactions between the catalyst and the reactants, leading to the formation of the (R)-nitro alcohol as the major product. rsc.org Furthermore, DFT has been employed to study the mechanism of alcohol oxidation, a reaction that this compound can undergo. rsc.org

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulations for this compound were not found in the search results, the methodology is applicable to study such systems. For instance, an automated topology builder can be used to develop molecular force fields for MD simulations of related molecules like (1R)-2-nitro-1-(4-nitrophenyl)ethanol. uq.edu.au Reactive MD simulations, using force fields like ReaxFF, are powerful tools to investigate the reaction dynamics, including bond breaking and formation, at an atomic level. mdpi.com Such simulations could provide a dynamic picture of the conformational changes and reactions of this compound.

Molecular Docking Simulations for Enzyme-Substrate Interactions

Computational modeling, specifically molecular docking, has been instrumental in elucidating the interactions between this compound and enzymes at the molecular level. researchgate.netwiley-vch.de These simulations are crucial for understanding the catalytic mechanism and the stereopreference exhibited by certain enzymes. researchgate.netrsc.org Studies have utilized programs such as AutoDock to simulate the binding of the enantiomers of this compound into the active site of hydroxynitrile lyases. wiley-vch.de

In a typical simulation, the three-dimensional coordinates of the enzyme are obtained from high-resolution X-ray crystal structures, such as the one available for Hevea brasiliensis hydroxynitrile lyase (HbHNL) from the Protein Data Bank (PDB entry: 1qj4). wiley-vch.de The enzyme is generally treated as a rigid structure, while the ligand (this compound) is allowed to be flexible to explore various possible conformations within the active site. wiley-vch.de The search for the most stable binding modes is often performed using a hybrid genetic algorithm, and the resulting low-energy structures are clustered and analyzed to predict the most likely interactions. wiley-vch.de This theoretical approach has been successfully used to investigate the binding modes of both (S)- and (R)-2-nitro-1-phenylethanol within the active site of HbHNL. researchgate.netwiley-vch.de

Binding Modes of Enantiomers to Active Sites (e.g., HbHNL)

Molecular docking simulations have revealed the structural basis for the enantioselectivity of hydroxynitrile lyase from Hevea brasiliensis (HbHNL) in reactions involving this compound. researchgate.netrsc.org Computational models predict that the (S)-enantiomer binds more favorably to the enzyme's active site than the (R)-enantiomer. researchgate.netrsc.org This prediction aligns with experimental findings where the HbHNL-catalyzed reaction between benzaldehyde (B42025) and nitromethane (B149229) predominantly yields (S)-2-nitro-1-phenylethanol. researchgate.net

The more favorable binding of the (S)-enantiomer is attributed to a network of specific hydrogen bonds and polar interactions that stabilize its position within the active site. researchgate.netrsc.org In the simulated complex with (S)-2-nitro-1-phenylethanol, the hydroxyl group of the substrate forms crucial hydrogen bonds with the side chains of two key amino acid residues: Serine 80 (Ser80) and Threonine 11 (Thr11). researchgate.netrsc.org Furthermore, the nitro group of the substrate interacts with the positively charged side chain of Lysine 236 (Lys236). rsc.org These interactions are considered mechanistically important for the catalytic activity of HbHNL. rsc.org The phenyl ring of the substrate settles into the same hydrophobic pocket that is known to bind the phenyl group of mandelonitrile, the enzyme's natural substrate, indicating a conservation of the binding architecture. rsc.org

In contrast, when the (R)-enantiomer is docked into the active site, while the nitro and phenyl groups occupy positions similar to those in the (S)-enantiomer complex, the critical hydrogen bond between the substrate's hydroxyl group and Ser80 is lost. rsc.org This loss of a key stabilizing interaction is believed to be the primary reason for the less favorable binding of the (R)-enantiomer, thus explaining the enzyme's stereopreference. rsc.org

The table below summarizes the key molecular interactions for each enantiomer within the HbHNL active site as predicted by docking simulations. researchgate.netrsc.org

| Enantiomer | Interacting Enzyme Residue | Type of Interaction | Significance |

| (S)-2-Nitro-1-phenylethanol | Serine 80 (Ser80) | Hydrogen Bond (with -OH group) | Key stabilizing interaction; mechanistically important. researchgate.netrsc.org |

| Threonine 11 (Thr11) | Hydrogen Bond (with -OH group) | Contributes to substrate stabilization. researchgate.netrsc.org | |

| Lysine 236 (Lys236) | Polar Interaction (with -NO2 group) | Stabilizes the nitro group; mechanistically important. rsc.org | |

| Hydrophobic Pocket | van der Waals Forces | Binds the phenyl ring, similar to natural substrates. rsc.org | |

| (R)-2-Nitro-1-phenylethanol | Threonine 11 (Thr11) | Hydrogen Bond (with -OH group) | One stabilizing interaction remains. rsc.org |

| Lysine 236 (Lys236) | Polar Interaction (with -NO2 group) | Nitro group interaction is preserved. rsc.org | |

| Serine 80 (Ser80) | No Hydrogen Bond | Loss of this key interaction leads to less favorable binding. rsc.org |

Applications and Industrial Relevance of 2 Nitro 1 Phenylethanol

Intermediate in Organic Synthesis

2-Nitro-1-phenylethanol serves as a crucial building block in the synthesis of more complex molecules. evitachem.com Its bifunctional nature allows for the independent modification of the nitro and hydroxyl groups, providing a strategic advantage in multistep synthetic routes.

Pharmaceutical Intermediates

The pharmaceutical industry extensively utilizes this compound as a precursor for the synthesis of various active pharmaceutical ingredients (APIs). evitachem.com Its ability to be transformed into chiral amino alcohols makes it particularly important in the development of enantiomerically pure drugs.

This compound is a key starting material in the synthesis of chloramphenicol (B1208), a broad-spectrum antibiotic. google.com A patented synthetic route describes the use of (R)-2-nitro-1-phenylethanol, obtained through a chiral catalyst-mediated reaction between benzaldehyde (B42025) and nitromethane (B149229), as a crucial intermediate. google.comgoogle.com This intermediate is then reacted with formaldehyde (B43269) to yield (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol, which undergoes subsequent reduction and dichloroacetylation to form chloramphenicol. google.com This method offers a more efficient and environmentally friendly alternative to older synthetic pathways by avoiding steps like chiral resolution and the use of aluminum isopropoxide. google.com The development of new chloramphenicol derivatives to combat bacterial resistance often involves modifications of the core structure, where synthetic routes utilizing intermediates like this compound can be adapted. biointerfaceresearch.comnih.govmdpi.com

Table 1: Synthesis of Chloramphenicol Intermediate from this compound

| Step | Reactants | Product | Significance |

| 1 | Benzaldehyde, Nitromethane | (R)-2-Nitro-1-phenylethanol | Establishes the required stereochemistry early in the synthesis. google.comgoogle.com |

| 2 | (R)-2-Nitro-1-phenylethanol, Formaldehyde | (1R, 2R)-2-nitro-1-phenyl-1,3-propanediol | Extends the carbon chain to form the propanediol (B1597323) backbone of chloramphenicol. google.com |

The chirality of this compound is of paramount importance in the synthesis of enantiopure drugs, where only one enantiomer exhibits the desired therapeutic effect. The ability to selectively synthesize either the (R)- or (S)-enantiomer of this compound allows for the production of optically active drug precursors. almacgroup.com For instance, (R)-2-amino-1-phenylethanol, a chiral building block for various pharmaceuticals like beta-blockers and analgesics, can be synthesized through the reduction of (R)-2-nitro-1-phenylethanol. ontosight.ai The use of enzymes, such as hydroxynitrile lyases (HNLs), has been instrumental in achieving high enantiomeric excess in the synthesis of these precursors. researchgate.net

Table 2: Enantioselective Synthesis of this compound Enantiomers

| Enantiomer | Catalyst/Method | Application |

| (R)-2-Nitro-1-phenylethanol | Chiral catalysts, specific enzymes | Precursor for (R)-2-amino-1-phenylethanol and other chiral pharmaceuticals. google.comontosight.ai |

| (S)-2-Nitro-1-phenylethanol | Hydroxynitrile lyase from Hevea brasiliensis | Production of specific enantiomers for pharmaceutical applications. |

Agrochemical Intermediates

The utility of this compound extends to the agrochemical industry, where it serves as an intermediate in the synthesis of pesticides and other crop protection agents. evitachem.com The functional groups present in this compound can be converted into various toxophoric moieties found in agrochemically active molecules. While specific examples in the public domain are less detailed than for pharmaceuticals, the fundamental reactivity of the nitro and hydroxyl groups makes it a versatile precursor for creating diverse chemical libraries for screening agrochemical activity.

Building Block for Complex Chemical Structures

Beyond its role in the synthesis of specific commercial products, this compound is a fundamental building block for the construction of more complex chemical architectures. evitachem.com Its ability to undergo a variety of chemical transformations, including oxidation, reduction, and substitution reactions, allows chemists to introduce diverse functionalities and build intricate molecular frameworks. evitachem.com The Henry reaction, which is used to synthesize this compound itself, is a powerful carbon-carbon bond-forming reaction, and the resulting nitro alcohol product can be further elaborated into a wide array of other compound classes. smolecule.com

Biotransformation and Metabolic Pathways

The interaction of this compound with biological systems, particularly microorganisms, has been a subject of research, revealing its role in biotransformation and metabolic pathways.

Fungi, for example, have been shown to metabolize nitro derivatives through pathways like the Ehrlich pathway. In this pathway, amino acids are converted into alcohols. Research has demonstrated the biotransformation of 1-nitro-2-phenylethane, a related compound, to 2-phenylethanol (B73330) by several fungal species. researchgate.netconicet.gov.ar This suggests that microorganisms possess the enzymatic machinery to reduce the nitro group and modify the structure of such compounds.

Studies have utilized various fungal species, including those from the Brazilian Amazon, for the biotransformation of nitroalkanes. For instance, Aspergillus flavus and Rigidoporus lineatus have been identified as capable of converting nitro derivatives to 2-phenylethanol. The efficiency of these biotransformations can be significant, highlighting the potential for using microbial processes for the synthesis of valuable chemicals from nitroaromatic precursors. researchgate.net

Table 3: Fungi Involved in the Biotransformation of Related Nitro Compounds

| Fungal Species | Transformation Product | Significance |

| Aspergillus flavus | 2-Phenylethanol | Demonstrates the metabolic capability of fungi to reduce nitro groups. |

| Rigidoporus lineatus | 2-Phenylethanol | Highlights the potential for bioremediation and green chemistry applications. |

| Lasiodiplodia caatinguensis | 2-Phenylethanol | Shows the diversity of microorganisms capable of these transformations. researchgate.net |

| Colletotrichum sp. | 2-Phenylethanol | Further supports the role of fungi in the metabolism of nitroaromatic compounds. researchgate.net |

Participation in the Ehrlich Pathway in Yeast and Fungi

The Ehrlich pathway is a critical metabolic route in yeasts and fungi for the catabolism of amino acids into fusel alcohols, which are important flavor and aroma compounds. nih.gov In Saccharomyces cerevisiae, this pathway is the primary mechanism for producing 2-phenylethanol from the precursor L-phenylalanine. frontiersin.orgmdpi.com The process involves three main enzymatic steps:

Transamination: L-phenylalanine is converted to phenylpyruvate by aromatic aminotransferases (encoded by genes like ARO8 and ARO9). frontiersin.orgplos.org

Decarboxylation: Phenylpyruvate is decarboxylated to form phenylacetaldehyde (B1677652) by a decarboxylase, such as the one encoded by the ARO10 gene. frontiersin.orgnih.gov

Reduction: Phenylacetaldehyde is reduced to 2-phenylethanol by alcohol dehydrogenases. frontiersin.orgplos.org

While this compound is not a natural intermediate in the canonical Ehrlich pathway, related nitroaromatic compounds are subjects of biotransformation studies using fungi. For instance, research has demonstrated the conversion of 1-nitro-2-phenylethane to the valuable flavor compound 2-phenylethanol using various fungal species. smolecule.com In plants like tomatoes, a proposed pathway for the synthesis of 2-phenylethanol involves the formation of phenethylamine (B48288) from phenylalanine, with 1-nitro-2-phenylethane identified as a related volatile product. pnas.orgresearchgate.net These studies highlight the metabolic versatility of microorganisms and plants in processing aromatic compounds containing nitro groups.

Conversion to 2-Phenylethanol (Flavor and Fragrance Industry)

2-Phenylethanol (2-PE) is a highly valued aromatic alcohol renowned for its pleasant rose-like fragrance. mdpi.com This characteristic makes it a key ingredient in the formulation of perfumes, cosmetics, and food products. mdpi.comfrontiersin.org The demand for "natural" 2-PE, produced through biotechnological routes, is significant due to consumer preference and regulatory advantages. mdpi.com

The primary biotechnological method for producing natural 2-PE is the microbial fermentation of L-phenylalanine using yeasts, predominantly Saccharomyces cerevisiae, via the Ehrlich pathway. mdpi.comfrontiersin.org Significant metabolic engineering efforts have focused on enhancing the efficiency of this conversion. By overexpressing key enzymes in the pathway, such as transaminases (ARO8) and decarboxylases (ARO10), researchers have successfully increased the yield of 2-PE. nih.gov For example, co-expression of these two genes in S. cerevisiae led to a 36.8% increase in the final 2-PE concentration in fed-batch fermentation compared to the wild-type strain. nih.gov This demonstrates that the enzymatic cascade of the Ehrlich pathway is a robust and optimizable platform for the industrial production of this important fragrance compound.

Advanced Materials and Derivatization for Specific Purposes

The structural features of this compound, namely its chirality and the presence of electron-withdrawing and electron-donating groups, make it and its derivatives interesting candidates for specialized applications in stereochemistry and materials science.

Chiral Derivatization Reagents

This compound is a chiral molecule, existing as two distinct enantiomers, (R)- and (S)-2-Nitro-1-phenylethanol. The synthesis and separation of these enantiomers are of considerable interest for their use as chiral building blocks in asymmetric synthesis. The asymmetric Henry (nitroaldol) reaction is a common method to produce enantiomerically enriched β-nitro alcohols. acs.org Studies have employed various chiral catalysts, such as copper(II)-salen complexes and chiral 1,2-amino phosphinamide-Zn(II) systems, to achieve high yields and enantioselectivities in the reaction between benzaldehyde and nitromethane to form this compound. acs.orgrsc.org

The determination of the enantiomeric purity of chiral alcohols like this compound is often accomplished by converting them into diastereomeric esters using a chiral derivatizing agent, such as Mosher's acid (MTPA), followed by analysis. cdnsciencepub.com While this compound itself is more of a chiral building block than a standard derivatization reagent, its enantiomerically pure forms are crucial precursors for synthesizing other complex chiral molecules. Related chiral alcohols, like (S)-(-)-1-phenylethanol, are used as chiral derivatization reagents for analytical applications, particularly in gas chromatography (GC), to determine the enantiomeric excess of other compounds. alfachemic.com

Studies on Nonlinear Optical Properties of Related Compounds

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These properties are critical for applications in optical switching, data storage, and 3D microfabrication. mdpi.com Third-order NLO properties, including nonlinear absorption (such as two-photon absorption) and a nonlinear refractive index, are particularly important. mdpi.com

While direct NLO studies on this compound are not widely reported, research into structurally related compounds highlights the potential contribution of its functional groups (a phenyl ring and a nitro group) to NLO activity. The combination of an aromatic system (electron donor) and a nitro group (electron acceptor) is a well-known motif in the design of NLO materials.

Research on related molecular structures includes:

β-Nitro-Substituted Porphyrins: Studies on porphyrins substituted with multiple nitro groups revealed significant third-order NLO properties, including effective three-photon absorption. researchgate.net

Substituted Diarylalkynyl Thiophenes: A series of molecules containing phenyl and thiophene (B33073) rings showed notable photo-physical properties relevant for optical power limiting, a phenomenon based on nonlinear absorption. diva-portal.org

These studies on related compounds indicate that the electronic asymmetry provided by the phenyl and nitro groups in the this compound framework is a promising feature for the development of new materials with NLO properties.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 2-nitro-1-phenylethanol relies on the Henry (nitroaldol) reaction, typically catalyzed by strong bases. tudelft.nlresearchgate.net However, these methods often suffer from drawbacks like unwanted side reactions and the use of harsh conditions. tudelft.nlresearchgate.net Future research is intensely focused on developing more efficient and sustainable alternatives that offer high selectivity under mild conditions. researchgate.net

Green Chemistry Approaches

A significant push towards environmentally benign processes has spurred the investigation of green chemistry approaches for the synthesis of this compound and related nitroalcohols. These strategies aim to minimize waste, reduce energy consumption, and utilize less hazardous materials.

One promising avenue is the use of solid-supported catalysts and aqueous media. sciencemadness.orggoogle.com For instance, solid-supported tributylammonium (B8510715) chloride has been used as a phase-transfer catalyst in an aqueous medium for the synthesis of nitroalcohols. sciencemadness.org The development of processes that can operate in water or biphasic systems comprising an organic solvent and a separate aqueous phase is a key area of interest for industrial applications, as it can lead to increased reaction rates and simplified product purification. google.com

The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]), in conjunction with alkali metal fluorides like CsF, represents another green approach. arabjchem.org This system has been shown to be efficient and reusable for the Henry reaction. arabjchem.org In one study, the reaction of benzaldehyde (B42025) and nitromethane (B149229) using CsF in [bmim][BF4] yielded 60% of this compound. arabjchem.org

Furthermore, non-conventional energy sources like ultrasound irradiation are being explored to accelerate reaction times and improve yields. researchgate.netnih.gov Ultrasound-assisted synthesis can significantly reduce reaction times compared to conventional heating methods. researchgate.netnih.gov

Exploration of Novel Biocatalytic Systems

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral molecules like this compound, offering high selectivity under mild reaction conditions. researchgate.netchemistryviews.org The primary focus has been on the use of enzymes to catalyze the asymmetric Henry reaction, yielding enantiomerically enriched β-nitroalcohols which are valuable precursors for pharmaceuticals. researchgate.netchemistryviews.orgnih.gov

Hydroxynitrile lyases (HNLs) have been extensively studied for this purpose. researchgate.netnih.gov HNLs from various sources, including Hevea brasiliensis (HbHNL), Arabidopsis thaliana (AtHNL), and Baliospermum montanum (BmHNL), have demonstrated the ability to catalyze the C-C bond formation between an aldehyde and a nitroalkane. researchgate.netchemistryviews.orgnih.govrsc.org For example, AtHNL can catalyze the reaction between benzaldehyde and nitromethane to produce (R)-2-nitro-1-phenylethanol with a high enantiomeric excess (ee) of 91%. researchgate.net More recently, a single enzyme, BmHNL, has been shown to act as a bidirectional catalyst, capable of synthesizing both (S)- and (R)-β-nitroalcohols through Henry and retro-Henry reactions, respectively. chemistryviews.org

A significant challenge in biocatalysis is enzyme stability and reusability. rsc.org To address this, researchers are exploring enzyme immobilization. Immobilizing enzymes on solid supports, such as Celite®, can enhance their stability, particularly at different pH values, and allow for easier recovery and reuse, making the process more economically viable for industrial applications. tudelft.nlnih.govbohrium.comresearchgate.net For instance, an immobilized HNL from Granulicella tundricola (GtHNL-3V) on Celite® R-633 was successfully used for the synthesis of (R)-2-nitro-1-phenylethanol, achieving 82% conversion and >99% ee in a batch system, and was recycled five times. tudelft.nlresearchgate.net

The discovery of novel enzymes with promiscuous activity is another active research area. An acyl-peptide releasing enzyme from the thermophilic archaea Sulfolobus tokodaii (ST0779) was found to be a promising biocatalyst for the Henry reaction, displaying superior catalytic efficiency and enantioselectivity (90-99% ee) compared to other enzymes like Porcine Pancreatic Lipase (B570770). rsc.org The exploration of enzymes from thermophiles is considered a rich source for discovering new, robust biocatalysts. rsc.org

| Enzyme System | Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) | Key Findings | Reference |

| Arabidopsis thaliana HNL (AtHNL) | Racemic this compound | (S)-NPE | 47 | up to 99 | Kinetic resolution via retro-Henry reaction. nih.gov | nih.gov |

| Immobilized Arabidopsis thaliana HNL (celite-AtHNL) | Racemic this compound | (S)-NPE | 42 | 97 | Improved catalyst turnover number and pH stability compared to free enzyme. nih.gov | nih.govbohrium.com |

| Granulicella tundricola HNL (GtHNL-3V) on Celite® | Benzaldehyde, Nitromethane | (R)-NPE | 82 | >99 | Successful application in batch and flow systems; catalyst recyclable. tudelft.nlresearchgate.net | tudelft.nlresearchgate.net |

| Sulfolobus tokodaii Acyl-peptide releasing enzyme (ST0779) | Substituted benzaldehydes | (R)-β-nitroalcohols | - | 90-99 | Superior catalytic efficiency and enantioselectivity over a broad temperature range. rsc.org | rsc.org |

| Baliospermum montanum HNL (BmHNL) | Benzaldehyde, Nitromethane | (S)-β-nitroalcohols & (R)-β-nitroalcohols | - | up to >99 | A single enzyme capable of bidirectional catalysis for both enantiomers. chemistryviews.org | chemistryviews.org |

In-depth Understanding of Structure-Activity Relationships for Derivatives

While research on this compound itself is focused on synthesis, the investigation of its derivatives is crucial for applications, particularly in medicinal chemistry. An in-depth understanding of the structure-activity relationships (SAR) of these derivatives is essential for designing molecules with optimized biological activity.

Studies on related nitro-containing heterocyclic compounds provide a blueprint for this area of research. For example, extensive SAR studies have been conducted on nitroimidazole and nitroimidazooxazine derivatives as antitubercular agents. nih.gov These studies explore how substitutions at various positions on the heterocyclic rings affect the compounds' aerobic and anaerobic activity, providing critical data for the rational design of new drug candidates. nih.gov Similarly, research on 2-(nitroaryl)-1,3,4-thiadiazole derivatives has explored how different substituents impact their antiprotozoal activities. mdpi.com These studies have shown that even small structural modifications, such as the type of amine substituted on the thiadiazole ring, can significantly influence potency. mdpi.com

For derivatives of this compound, future research will need to systematically modify the phenyl ring, the nitro group, and the hydroxyl group and evaluate how these changes affect a desired activity, be it as a pharmaceutical intermediate or a molecule with intrinsic biological properties. This involves synthesizing a library of derivatives and testing them in relevant biological assays to build a comprehensive SAR model.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Advanced computational modeling is becoming an indispensable tool for accelerating research and development in organic synthesis. For this compound, computational methods hold significant promise for predicting synthetic outcomes and understanding reactivity, thereby reducing the need for extensive empirical experimentation.

Computational approaches are already being used to frame synthesis prediction as a sequence-to-sequence translation task, though challenges remain, such as imperfections in reaction data used for training machine learning models. iiit.ac.in Future work will focus on refining these models to provide more accurate and viable synthetic routes. iiit.ac.in For biocatalytic processes, computational models are being developed to predict enzyme activity. acs.org For instance, models based on MM/GBSA and YASARA have successfully predicted the activity trend of galactose oxidase on a family of alcohol substrates, demonstrating the potential for in silico screening of enzyme variants and substrates. acs.org

Molecular docking and molecular dynamics simulations are other powerful computational tools that can provide insights into the interactions between a molecule and a biological target, such as an enzyme's active site. researchgate.net These methods can help rationalize observed stereoselectivity in enzymatic reactions and guide protein engineering efforts to create novel biocatalysts with improved properties. uniovi.es Density Functional Theory (DFT) calculations can be employed to confirm the relative stereochemistry of reaction products and to understand the electronic effects of substituents on reaction pathways. ru.nl The goal is to develop robust predictive models that can guide the design of more efficient catalysts and synthetic routes for this compound and its derivatives.

Scalability of Enantioselective Synthesis Methods for Industrial Applications

A major challenge in transitioning a synthetic method from the laboratory to an industrial scale is ensuring its scalability, cost-effectiveness, and robustness. bohrium.com For the enantioselective synthesis of this compound, which is a key chiral building block, scalability is a critical focus of future research. researchgate.netbohrium.com

Biocatalytic methods, while offering high selectivity, face hurdles such as enzyme stability and the need for large quantities of the biocatalyst. rsc.orgbohrium.com The development of continuous flow systems is a promising strategy to address these challenges. tudelft.nlresearchgate.net Flow chemistry can significantly increase the space-time-yield compared to batch processes, improve process control, and facilitate the reuse of immobilized enzymes, making the synthesis more suitable for industrial production. tudelft.nl A study using an immobilized GtHNL-3V in a continuous flow system for (R)-2-nitro-1-phenylethanol synthesis demonstrated a 65-fold increase in space-time-yield compared to the equivalent batch system. tudelft.nl

The development of highly active and stable catalysts, both chemical and biological, is paramount for scalability. For example, a highly reactive ruthenium catalyst used for the dynamic kinetic resolution (DKR) of (rac)-1-phenylethanol allowed for a successful large-scale synthesis (159 g) using a very low catalyst loading (0.05 mol%). beilstein-journals.org The practical usability of biocatalysts is also being demonstrated through preparative-scale syntheses, with researchers reporting gram-scale production of chiral nitroalcohols. chemistryviews.orgiiit.ac.inresearchgate.net

Q & A

Q. What are the standard synthetic routes for 2-nitro-1-phenylethanol?

-

Methodological Answer : this compound is synthesized via the Henry reaction (nitroaldol reaction), often coupled with other processes like the Ritter reaction. For example, a one-pot tandem Henry/Ritter reaction uses benzaldehyde derivatives, nitromethane, and nitriles with a DABCO catalyst. The product is purified via silica gel column chromatography and confirmed by ESI HRMS and NMR . Typical conditions involve nitromethane as a solvent and room-temperature catalysis.

-

Key Reaction Scheme :

Benzaldehyde + Nitromethane → Henry Reaction → this compound

Subsequent Ritter Reaction → N-(β-nitroalkyl) amides

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

-

NMR : Peaks at δH 7.40–7.34 (aromatic protons), 5.46–5.43 (CH–NO₂), and 4.63–4.48 (CH₂–OH) . Diastereomers are identified via distinct peaks (e.g., anti-diastereoisomer signals labeled a' and f' in ¹H NMR) .

-

IR : Characteristic stretches at 3544 cm⁻¹ (O–H), 1557 cm⁻¹ (NO₂ asymmetric), and 1418 cm⁻¹ (NO₂ symmetric) .

-

HRMS : Observed m/z 190.0478 (calcd. for C₈H₉NO₃ + Na: 190.0480) .

- Data Table :

| Technique | Key Data | Evidence Reference |

|---|---|---|

| ¹H NMR | δH 7.40–7.34 (5H, m, aromatic) | |

| IR | 1557 cm⁻¹ (NO₂ asymmetric stretch) | |

| HRMS | m/z 190.0478 ([M+Na]⁺) |

Q. What enzymatic assays utilize this compound?

- Methodological Answer : Nitroaldolase (Henry reaction) activity is assayed by monitoring benzaldehyde release from this compound. The reaction mixture (pH 5.5, citrate phosphate buffer) contains 2 mM substrate and up to 5 μM enzyme. Spontaneous cleavage is controlled by blank reactions. Steady-state kinetics are performed with substrate concentrations ranging from 0.5–6 mM .

Advanced Research Questions

Q. How can enantiomeric excess (ee) of this compound be achieved?

- Methodological Answer : Enantioselective synthesis employs:

-

Asymmetric Catalysis : A salicylaldimine-Cu(II) complex yields (R)-(-)-2-nitro-1-phenylethanol with 70% ee in ethanol at room temperature .

-

Enzymatic Resolution : Burkholderia cepacia lipase resolves racemic mixtures via transesterification, achieving >99% ee and enantioselectivity factor E > 200 .

- Data Table :

| Method | Conditions | Yield | ee | Evidence Reference |

|---|---|---|---|---|

| Cu(II)-Catalyzed | Ethanol, RT, 10 mol% catalyst | 99% | 70% | |

| B. cepacia Lipase | Transesterification, RT | >99% | >99% |

Q. How do reaction conditions affect enantioselectivity in asymmetric synthesis?

- Methodological Answer : Solvent and temperature critically influence ee:

-

Solvent Effects : Methanol yields 98% conversion but only 12% ee, while polar aprotic solvents (e.g., THF, acetonitrile) show no conversion . Ethanol optimizes both yield (99%) and ee (70%) .

-

Temperature : Reflux conditions eliminate enantioselectivity (0% ee) despite high yield (99%) .

- Data Table :

| Solvent | Temperature | Conversion | ee | Evidence Reference |

|---|---|---|---|---|

| Ethanol | RT | 99% | 70% | |

| Methanol | RT | 98% | 12% | |

| Ethanol | Reflux | 99% | 0% |

Q. How can racemic mixtures of this compound be resolved?

Q. How are diastereomers of this compound analyzed?

- Methodological Answer : Diastereomers are distinguished via ¹H NMR. For example, anti-diastereoisomers show distinct splitting patterns (e.g., peaks a' and f' in δH 5.46–5.43 and 4.63–4.48 regions) . Computational modeling (e.g., DFT) supplements experimental data to confirm relative stereochemistry.

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.